4-(Cyclohexylsulfanyl)-2-methylaniline
Overview
Description
4-(Cyclohexylsulfanyl)-2-methylaniline is a useful research compound. Its molecular formula is C13H19NS and its molecular weight is 221.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Studies on related compounds, such as derivatives of cyclohexylsulfanyl with different functional groups, have been analyzed for their crystal structures. For instance, research by Aydinli, Sayil, and Ibiş (2010) on the crystal structures of certain cyclohexylsulfanyl derivatives highlights the detailed analysis of molecular conformations and the impact of different substituents on molecular geometry. These investigations are crucial for understanding the physical properties and potential applications of such compounds in material science and molecular engineering (Aydinli et al., 2010).
Synthesis and Reactivity
Research into the synthesis and reactivity of compounds containing the cyclohexylsulfanyl group or similar functional groups provides insights into methodologies for creating complex molecules with potential applications in drug development, material science, and catalysis. For example, the synthesis of new classes of compounds through cascade radical reactions involving alpha-(arylsulfanyl)imidoyl radicals showcases innovative approaches to molecular synthesis and the exploration of new chemical reactivities (Benati et al., 2003).
Anti-inflammatory and Antitumor Effects
Compounds structurally related to 4-(Cyclohexylsulfanyl)-2-methylaniline have been explored for their biological activities, including anti-inflammatory and antitumor effects. Studies on 4-(aryloyl)phenyl methyl sulfones, for instance, have demonstrated the potential of sulfone derivatives in inhibiting cyclooxygenase enzymes, suggesting avenues for the development of new therapeutic agents (Harrak et al., 2010).
Conformational Features and Chemical Properties
The conformational features and chemical properties of cyclohexylsulfanyl-containing compounds have been a subject of study, providing valuable information on the stability, reactivity, and potential applications of these molecules. Research on the conformational preferences of 4-(cyclohexylsulfanyl)-1,3-diaryl-1H-pyrazoles, for example, contributes to the understanding of how substituent positioning affects molecular properties and reactivity (Manikannan, Venkatesan, & Muthusubramanian, 2011).
Environmental and Analytical Chemistry
Compounds with structural similarities to this compound have been utilized in the development of sensors and in environmental monitoring, highlighting the versatility of these molecules in analytical applications. For example, electrochemical sensors based on polyaniline and carbon nanotube matrices demonstrate the potential for detecting environmental pollutants, offering a glimpse into how similar compounds might be used in environmental science and technology (Rahemi et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
4-cyclohexylsulfanyl-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGYGQCVDMVGCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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